2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis and Spectral Analysis : Compounds related to 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine, such as derivatives of 1,3,4-Oxadiazole with piperidine, have been synthesized and analyzed. These compounds have shown moderate to significant antibacterial activity, demonstrating their potential in antimicrobial research (Khalid et al., 2016).
Antimicrobial and Anthelmintic Activity : Similar compounds have also been studied for their antimicrobial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been evaluated for its in vitro antibacterial and anthelmintic properties, showing moderate effectiveness (Sanjeevarayappa et al., 2015).
Antifungal Agents : A novel series of compounds similar to the target molecule, featuring 1,2,4-oxadiazole, piperidine, and triazole rings, have been developed as antifungal agents. These compounds have shown comparable activity to established antifungal drugs against certain fungal species (Sangshetti & Shinde, 2011).
Synthesis and Characterization for Biological Evaluation
Synthesis and Enzyme Inhibition : Synthesis of 1,3,4-oxadiazole derivatives incorporating piperidine has been conducted. These compounds were evaluated for their enzyme inhibition properties, specifically targeting butyrylcholinesterase (BChE), and were subjected to molecular docking studies (Khalid et al., 2016).
Molecular Crystals and Biological Evaluation : The synthesis of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by X-ray diffraction studies, has revealed interesting molecular structures that contribute to the understanding of biological interactions (Sanjeevarayappa et al., 2015).
Advanced Pharmacological Applications
Novel Antipsychotic and Procognitive Activities : Related compounds, like ADX47273, demonstrate potential as positive allosteric modulators of metabotropic glutamate receptor subtype 5. This suggests potential applications in developing antipsychotic and procognitive agents (Liu et al., 2008).
G Protein-Coupled Receptor Agonists : Derivatives of 1,2,4-oxadiazole piperidine, such as 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, have been identified as promising G protein-coupled receptor 119 agonists, highlighting their pharmacological potential (Sakairi et al., 2012).
Future Directions
Mechanism of Action
Pyrrolidine Ring
The piperidine part of the molecule is a type of pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine rings are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Oxadiazole Ring
The oxadiazole ring is another important component of the molecule. Compounds containing the oxadiazole ring have been found to exhibit a wide range of biological activities .
Fluorophenyl Group
The fluorophenyl group is a common substituent in medicinal chemistry due to the unique properties of fluorine. It can influence the bioavailability, metabolism, and binding affinity of the compound .
properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZWQAPDQFBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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